Ethyl [(6-nitroquinolin-8-yl)oxy]acetate
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Overview
Description
ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE typically involves the reaction of 6-nitroquinoline-8-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 6-nitroquinoline-8-ol and ethyl bromoacetate.
Reagents: Potassium carbonate (K₂CO₃).
Solvent: Acetone.
Reaction Conditions: Elevated temperature (around 50°C).
The reaction proceeds through the nucleophilic substitution of the ethyl bromoacetate by the 6-nitroquinoline-8-ol, resulting in the formation of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE .
Chemical Reactions Analysis
ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The quinoline core can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE can be compared with other quinoline derivatives such as:
Ethyl 2-(quinolin-8-yloxy)acetate: Lacks the nitro group, which may result in different biological activities.
Ethyl 2-(5-nitroquinolin-8-yl)oxyacetate: Similar structure but with the nitro group at a different position, potentially leading to different reactivity and applications.
The uniqueness of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12N2O5 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 2-(6-nitroquinolin-8-yl)oxyacetate |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-12(16)8-20-11-7-10(15(17)18)6-9-4-3-5-14-13(9)11/h3-7H,2,8H2,1H3 |
InChI Key |
ZXWXATPRZWHIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 |
solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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